Picoxystrobin

Content Navigation

CAS Number

Product Name

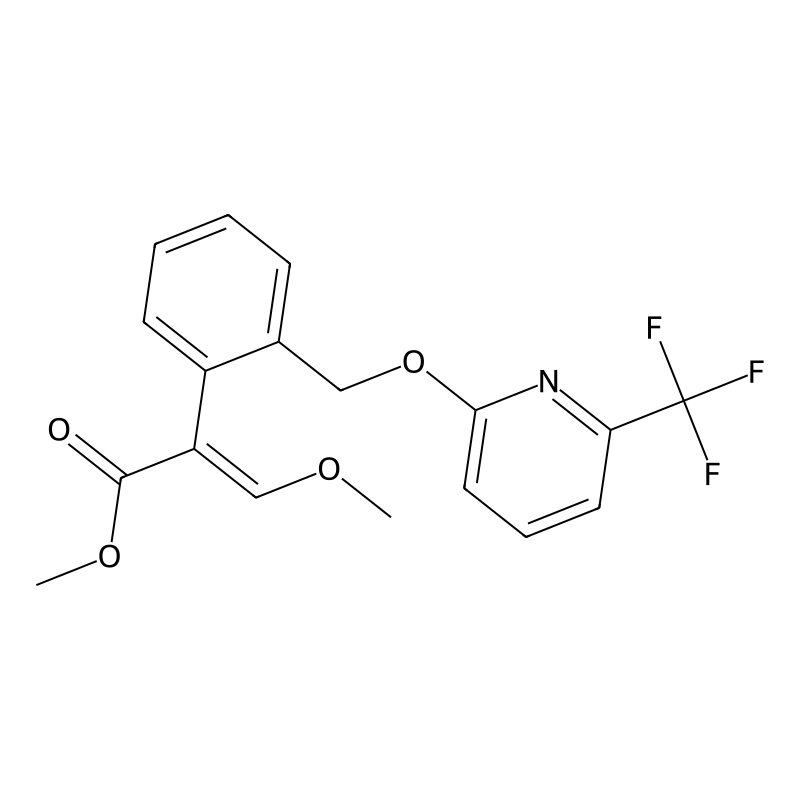

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

picoxystrobin mechanism of action QoI fungicide

Biochemical Mechanism of Action

Picoxystrobin's fungicidal activity stems from its action as a Quinone outside Inhibitor (QoI), classified as a Respiration Inhibitor (C) and specifically within FRAC Group 11 [1] [2].

- Molecular Target: It binds to the Qo site (quinone outer binding site) of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial electron transport chain [2]. This binding inhibits electron transfer between cytochrome b and cytochrome c1, preventing the reduction of ubiquinol [1] [2].

- Cellular Consequence: The disruption halts ATP synthesis via oxidative phosphorylation, critically starving the fungal cell of energy [3]. This leads to the inhibition of spore germination, mycelial growth, and subsequent disease development [1].

- Fungicidal Activity: this compound is primarily a protectant fungicide with limited curative properties, forming a protective barrier on plant surfaces to prevent fungal spore germination and penetration [1]. It exhibits systemic activity, allowing movement within the plant through xylem for broader protection [1] [4].

The following diagram illustrates the specific disruption point of this compound within the fungal mitochondrial electron transport chain:

Diagram 1: this compound inhibits electron transfer at the Qo site of cytochrome bc1 complex (Complex III), halting ATP production [1] [2].

Technical Profile and Usage

| Parameter | Details |

|---|---|

| FRAC Group | 11 (Quinone outside Inhibitors - QoIs) [1] [2] |

| Chemical Class | Strobilurin (Methoxyacrylate) [4] [2] |

| Resistance Risk | High [1] |

| Activity Spectrum | Broad-spectrum (Rusts, Powdery Mildew, Downy Mildew, Leaf Spots, Blights, etc.) [5] [2] |

| Formulation Example | This compound 22.52% SC (Suspension Concentrate) [2] |

| Crop | Target Disease | Pathogen Example | Dosage (ml/acre) [2] |

|---|---|---|---|

| Cereals (Wheat, Barley) | Rusts, Powdery Mildew, Net Blotch, Tan Spot | Puccinia spp., Blumeria graminis | Not Specified |

| Soybean | Rust, Leaf Spot | Phakopsora pachyrhizi, Cercospora kikuchii | 160-170 |

| Grape | Downy Mildew, Powdery Mildew | Plasmopara viticola, Uncinula necator | 160-170 |

| Rice | Rice Blast | Pyricularia oryzae | 240-250 |

| Cumin | Blight | Alternaria burnsii | 160-170 |

Beyond direct fungal control, QoI fungicides like this compound induce "physiological side effects" or "greening effect" in plants [1]. This results from inhibited ethylene production, leading to delayed senescence, prolonged chlorophyll retention, improved nitrogen utilization, and strengthened cell walls [1].

Resistance Management

Pathogen resistance to QoI fungicides is a major concern, characterized as high-risk [1]. Mutations in the mitochondrial cytochrome b gene (e.g., G143A) can alter the Qo site, reducing fungicide binding affinity [1].

Key Management Strategies [1]:

- Use in Mixtures: Always apply this compound with effective fungicides from different FRAC groups (e.g., DMIs/Group 3, Multi-site M). Partners must control target diseases at their label rate.

- Limit Applications: Restrict to 1-2 applications per season; avoid sequential QoI use.

- Apply Preventatively: Use early in disease cycle when fungicide is most effective; avoid relying on curative properties under high disease pressure.

- Follow Label Rates: Use full recommended rates; avoid reduced or repeated rates that increase selection pressure.

Experimental Assessment Protocols

Research on fungicide effects requires standardized methodologies. The following diagram outlines a generalized workflow for in vitro assessment of fungicide impact on fungal organisms, synthesizing approaches from published studies [6].

Diagram 2: Generalized workflow for in vitro assessment of fungicide effects on fungal organisms [6].

Key Methodological Considerations [6]:

- In Vitro Systems: Use root organ cultures or plate assays to isolate fungicide effects without soil or environmental confounding factors.

- Treatment Concentrations: Test a range including low environmentally-relevant (e.g., 0.02 mg/L) and high (e.g., 2 mg/L) doses.

- Control Groups: Always include appropriate solvent controls.

- Assessment Parameters:

- Hyphal Healing (HHM): Quantify septum formation and hyphal tip reconnection success rates.

- Spore Germination: Assess percent germination inhibition relative to control.

- Mycelial Growth: Measure radial growth or dry weight biomass.

- Cellular Respiration: Conduct O2 consumption assays polarographically.

Conclusion

This compound serves as a potent QoI fungicide with a well-defined biochemical mechanism targeting fungal mitochondria. Its high resistance risk necessitates strict adherence to anti-resistance strategies, primarily through application in mixtures with different mode-of-action fungicides.

References

- 1. Fungicide Modes of Action - Bayer Crop Science [cropscience.bayer.us]

- 2. This compound 22.52% SC [peptechbio.com]

- 3. Exploring the Benefits and Applications of this compound ... [cnagrochem.com]

- 4. Product Profile: this compound [agribusinessglobal.com]

- 5. This compound in the Real World: 5 Uses You'll Actually See ... [linkedin.com]

- 6. Fungicides With Contrasting Mode of Action Differentially ... [pmc.ncbi.nlm.nih.gov]

Physical and Chemical Properties of Picoxystrobin

The fundamental properties of picoxystrobin that influence its environmental behavior are summarized in the table below.

| Property | Value | Conditions / Notes | Implications |

|---|---|---|---|

| Water Solubility [1] | 3.1 mg/L | Low (at 20°C, pH 7) | Low potential for leaching, but high mobility if dissolved. |

| Vapor Pressure [1] | Data missing | - | - |

| Octanol-Water Partition Coefficient (Log KOW) [1] | 3.6 | High (at 20°C, pH 7) | High potential to adsorb to soil and organic matter; may bioaccumulate. |

| Henry's Law Constant [1] | Data missing | - | - |

| Melting Point [1] | 75 °C | - | - |

| Molecular Formula [1] | C₁₈H₁₆F₃NO₄ | - | - |

| Molecular Mass [1] | 367.32 g/mol | - | - |

Environmental Fate and Regulatory Concerns

This compound's movement and transformation in the environment lead to specific regulatory concerns, particularly in the European Union.

- Transformation and Metabolites: this compound breaks down in the environment into several metabolites, including IN-QDY62, IN-QDY63, and IN-QDK50 [2] [3].

- Groundwater Contamination: Modeling for EU registration indicated that for all representative uses on cereals, these toxicologically relevant metabolites were predicted to exceed the 0.1 μg/L parametric drinking water limit in groundwater under a majority of the modeled scenarios. This was identified as a critical area of concern [2] [3].

- Ecotoxicological Risks: A high risk could not be excluded for aquatic organisms, earthworms, and earthworm-eating mammals, primarily due to the metabolite IN-QDY63. The risk assessment for fish-eating birds and mammals could not be finalized due to a lack of data [2] [3].

- Regulatory Status in the EU: As of the 2016 peer review, This compound was not approved for use in the European Union under Regulation (EC) No 1107/2009 [1]. In contrast, it has established tolerances (MRLs) in the United States for residues on various commodities [4].

Framework for Environmental Fate Testing

While the search results do not provide detailed, step-by-step laboratory protocols for this compound specifically, they outline the mandatory studies required for regulatory assessment. The following table lists these required studies based on U.S. EPA guidelines [5].

| Study Type | Guideline Number | Use Pattern | Test Substance |

|---|---|---|---|

| Hydrolysis | 835.2120 | Terrestrial, Aquatic, etc. | TGAI or PAIRA |

| Photodegradation in Water | 835.2240 | Terrestrial, Aquatic | TGAI or PAIRA |

| Photodegradation on Soil | 835.2410 | Terrestrial, Forestry | TGAI or PAIRA |

| Aerobic Soil Metabolism | 835.4100 | Terrestrial, Greenhouse, etc. | TGAI or PAIRA |

| Anaerobic Soil Metabolism | 835.4200 | Terrestrial | TGAI or PAIRA |

| Aerobic Aquatic Metabolism | 835.4300 | Terrestrial, Aquatic, Forestry | TGAI or PAIRA |

| Anaerobic Aquatic Metabolism | 835.4400 | Terrestrial, Aquatic, Forestry | TGAI or PAIRA |

| Leaching & Adsorption/Desorption | 835.1230 / 835.1240 | Terrestrial, Aquatic, etc. | TGAI or PAIRA |

| Laboratory Volatility | 835.1410 | Conditionally Required | TEP |

| Terrestrial Field Dissipation | 835.6100 | Terrestrial, Residential Outdoor | TEP |

| Aquatic Field Dissipation | 835.6200 | Aquatic | TEP |

TGAI = Technical Grade of the Active Ingredient; PAIRA = Pure Active Ingredient Radio-labeled; TEP = Typical End-use Product [5]

Experimental Workflow for Fate Assessment

The process for conducting an environmental fate assessment, as derived from regulatory requirements, can be visualized as a multi-stage workflow. The diagram below outlines the key phases from initial planning to final risk characterization.

The workflow for environmental fate assessment moves from lab studies to field validation and risk modeling [2] [5] [6].

Microbial Biodegradation Potential

Although not a standard regulatory test, research on strobilurin fungicides suggests potential for microbial biodegradation.

- Evidence from a Related Compound: A study on azoxystrobin (a similar strobilurin fungicide) identified a bacterial strain, Ochrobactrum anthropi SH14, capable of using it as a carbon source. This strain was also shown to degrade other strobilurins, including This compound (76.6% degradation) under controlled laboratory conditions [7].

- Methodology Overview: The general methodology involved [7]:

- Isolation & Enrichment: Culturing microbes from contaminated soil in a Mineral Salt Medium (MSM) with the fungicide as the sole carbon source.

- Identification: Characterizing the isolated strain using 16S rDNA sequencing.

- Degradation Assay: Inoculating MSM with the strain and monitoring compound concentration over time via HPLC.

- Pathway Identification: Using techniques like LC-MS to identify intermediate metabolites and propose a degradation pathway.

References

- 1. This compound (Ref: ZA 1963) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Peer review of the pesticide risk assessment of the active ... [pmc.ncbi.nlm.nih.gov]

- 3. Ministry of Food and Drug Safety [mfds.go.kr]

- 4. This compound; Pesticide Tolerances [federalregister.gov]

- 5. 40 CFR 158.1300 -- Environmental fate data requirements ... [ecfr.gov]

- 6. Guidance for Reporting on the Environmental Fate and ... [epa.gov]

- 7. Kinetics and New Mechanism of Azoxystrobin Biodegradation ... [pmc.ncbi.nlm.nih.gov]

picoxystrobin systemic activity fumigation activity

Picoxystrobin: Systemic and Fumigation Activity

This compound is a broad-spectrum strobilurin fungicide known for its unique mobility within plants. Its systemic activity allows it to be redistributed through the plant's vascular system, while its fumigation activity enables it to move in the air surrounding the plant tissue. This dual action provides both protective and curative effects against fungal diseases [1] [2].

The core of its biological activity lies in its mode of action: it inhibits mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby preventing ATP production and energy generation (FRAC Code 11) [3].

Key Characteristics and Quantitative Data

The following tables summarize the fungicide's fundamental identities and its specific mobility characteristics.

Table 1: Fundamental Profile of this compound

| Property | Description |

|---|---|

| Chemical Name | methyl (E)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl}acrylate [3] |

| IUPAC Name | methyl (E)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl}acrylate [3] |

| CAS RN | 117428-22-5 [1] [3] |

| Molecular Formula | C₁₈H₁₆F₃NO₄ [3] |

| Mode of Action | Respiration inhibitor (QoI fungicide; FRAC Group 11) [3] |

Table 2: Systemic and Fumigation Activity of this compound

| Activity Type | Description & Mechanism |

|---|---|

| Systemic Activity | Once absorbed by leaves, it can move in the xylem (the water-conducting tissue). It is redistributed within the plant's transportation system along with the flow of water [1]. |

| Fumigation Activity | The active ingredient can move in the gas phase on the leaf surface and can also be absorbed from the gas phase into the leaf to then move in the xylem [1]. |

| Key Advantage | This combination provides better therapeutic (curative) activity compared to other strobilurins like azoxystrobin and trifloxystrobin, as the active ingredient can be effectively redistributed to protect new growth and act on existing infections [1]. |

Table 3: Physicochemical Properties Governing Mobility

| Property | Value | Implication for Mobility & Activity |

|---|---|---|

| Water Solubility (at 20°C, pH 7) | 3.1 mg/L [3] | Relatively low solubility facilitates its movement in the gas phase (fumigation activity) and influences its behavior in the plant's aqueous vascular system. |

| Log P (at 20°C, pH 7) | 3.6 [3] | This high octanol-water partition coefficient indicates strong lipophilicity, which aids in crossing plant cuticles and cell membranes, supporting systemic movement. |

Synthesis and Experimental Protocol

The industrial synthesis of this compound, as described in a patent, provides insight into its production. The process centers on a key condensation reaction that forms the core methoxyacrylate structure responsible for its fungicidal activity [1] [3].

Detailed Condensation Reaction Protocol from Patent CN112679422A [1]:

- Objective: To prepare this compound from the key intermediate, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate.

- Reaction Setup:

- Reactants: The intermediate is reacted with acetic anhydride and trimethyl orthoformate.

- Molar Ratio: The molar ratio of the intermediate to acetic anhydride to trimethyl orthoformate is 1 : (2-4) : (1.5-3).

- Reaction Conditions: The mixture undergoes a condensation reaction at a temperature of 80-120 °C for 8-24 hours.

- Reaction Mechanism & Role of Reagents: The reaction between the ester and trimethyl orthoformate forms the methoxyacrylate group. Acetic anhydride plays a dual role: it acts as a reactant and reacts with by-products (like methanol) to shift the equilibrium towards the product, thereby improving the overall yield.

- Work-up and Purification:

- Concentration: The reaction product first undergoes low-vacuum reduced-pressure concentration (vacuum degree < -0.08 MPa, temperature < 100 °C), followed by high-vacuum concentration (vacuum degree < -0.098 MPa, temperature < 100 °C) to obtain a crude product.

- Washing: The crude product is dissolved in an inert solvent, and the solution is washed with water.

- Isolation: The organic phase is separated and undergoes减压脱溶 (reduced pressure desolvation, i.e., solvent removal under vacuum) to obtain a primary pure product.

- Recrystallization: The primary product is recrystallized to yield pure this compound.

This method is noted for its simple process, mild reaction conditions, and avoidance of highly toxic methylating agents like dimethyl sulfate, making it more suitable for industrial production [1].

Mobility and Translocation Pathway

The diagram below illustrates the journey of this compound from application to its site of action within the plant, integrating its systemic and fumigation pathways.

This compound mobility and mode of action pathway, showing systemic and fumigation routes from application to fungal respiration inhibition.

Key Insights for Research and Development

For researchers and professionals in drug and agrochemical development, the following points are particularly relevant:

- Enhanced Efficacy: The dual-mode mobility of this compound offers a significant agronomic advantage. Its ability to be redistributed after application provides more robust therapeutic action compared to fungicides with only contact or locally systemic activity [1].

- Formulation Considerations: When developing new formulations, the inherent fumigation activity of this compound can be leveraged to improve coverage and control of pathogens on hidden or hard-to-reach plant surfaces. Adjuvants that enhance adhesion and penetration can further optimize its delivery [2].

- Resistance Management: As a QoI fungicide (FRAC Group 11), resistance development is a known risk. Its use should be strategically managed within anti-resistance programs, including rotation or mixture with fungicides from different mode-of-action groups [3].

References

picoxystrobin synthesis preparation method

Core Synthesis Methods of Picoxystrobin

The table below summarizes the two primary synthetic routes for this compound, highlighting their key features and steps.

| Method & Source | Key Features | Core Chemical Reaction/Step | Steps | Reported Yield |

|---|---|---|---|---|

| One-Pot Condensation [1] [2] | Simple process, mild conditions, avoids highly toxic methylating agents [1]. Scalable industrial process where acetic anhydride neutralizes byproducts, improving yield [2]. | Condensation of methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate with acetic anhydride and trimethyl orthoformate [1]. | 1 | Not explicitly stated, but noted as high-yielding [1]. |

| Alkali Metal Salt Condensation [3] | Saves acid-binding agents; reduces equipment costs and waste; suitable for industrial production [3]. | Reaction of alkali metal salt of 2-hydroxy-6-trifluoromethylpyridine with (E)-3-methoxy-2-(2-halomethylphenyl)-2-methyl acrylate [3]. | 2 | Over 82% (total yield for hydrolysis and condensation) [3]. |

| Traditional Multi-Step [4] [5] | Historically common; uses toxic dimethyl sulfate for O-methylation; more complex with lower industrial favor [4] [5]. | Formylation of methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, followed by O-methylation with dimethyl sulfate [4] [5]. | 4 | Not specified in search results. |

Detailed Experimental Protocols

Here are the specific laboratory procedures for the two modern and efficient synthesis methods.

One-Pot Condensation Method

This method is noted for its simple process, mild reaction conditions, and high yield, making it favorable for industrial production [1].

- Reaction Setup: In a suitable reaction vessel, mix methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, acetic anhydride, and trimethyl orthoformate in a molar ratio of 1:2-4:1.5-3 [1].

- Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and maintain the condensation reaction for 8-24 hours [1]. The acetic anhydride acts to consume reaction byproducts, driving the reaction forward [1].

- Reaction Monitoring: Begin fractional distillation after 1.8-2.2 hours of reaction time [1].

- Work-up and Isolation:

- Concentration: Subject the crude reaction product to sequential reduced-pressure concentration.

- Low vacuum: Vacuum degree < -0.08 MPa, temperature < 100 °C.

- High vacuum: Vacuum degree < -0.098 MPa, temperature < 100 °C [1].

- Dissolution & Washing: Dissolve the resulting crude condensation product in an inert solvent. Wash this solution with water to remove impurities [1].

- Purification: After减压脱溶 (decompression desolventizing) of the organic phase to obtain a primary pure product, recrystallize it to obtain pure this compound [1].

- Concentration: Subject the crude reaction product to sequential reduced-pressure concentration.

Alkali Metal Salt Condensation Method

This two-step process avoids the use of acid-binding agents and simplifies the hydrolysis step, reducing material cost and solid waste [3].

Step 1: Synthesis of Alkali Metal Salt of 2-Hydroxy-6-trifluoromethylpyridine

- Reaction: React 2-halo-6-trifluoromethylpyridine (e.g., 2-chloro-6-trifluoromethylpyridine) with an alkali metal hydroxide (e.g., sodium hydroxide) in an aqueous solution [3].

- Conditions: The reaction can be performed in a sealed reactor at elevated temperature and pressure. For example, at 150 °C for 5 hours, generating a kettle pressure of about 0.4 MPa [3].

- Isolation: After reaction completion, cool the mixture, filter, and drain to obtain the solid sodium salt intermediate [3].

Step 2: Condensation to Form this compound

- Reaction: The synthesized alkali metal salt is then reacted with (E)-3-methoxy-2-(2-halomethylphenyl)-2-methyl acrylate in a solvent [3].

- Isolation and Purity: After two steps of separation, the total yield is over 82%, with a final product content of 97%-98% [3].

This workflow shows the two-step process for the alkali metal salt method, starting from a halopyridine precursor:

Key Technical Summary

For research and industrial development, the One-Pot Condensation Method is particularly noteworthy due to its operational simplicity and avoidance of highly toxic reagents. The Alkali Metal Salt Method also presents a compelling alternative with high yield and reduced waste. The traditional multi-step method using dimethyl sulfate is less attractive for modern, environmentally conscious production.

References

- 1. CN112679422A - Preparation method of this compound [patents.google.com]

- 2. This compound (Ref: ZA 1963) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 3. Preparation method of this compound [eureka.patsnap.com]

- 4. CN103626691A - this compound preparation method [patents.google.com]

- 5. This compound preparation method (2014) | Zhang Xiaobing [scispace.com]

Physical & Chemical Properties

For researchers requiring solubility and stability data, key parameters are listed in the following table.

| Parameter | Value | Conditions |

|---|---|---|

| Water Solubility | 3.1 mg/L | 20 °C, pH 7 [1] |

| Octanol-Water Partition Coefficient (Log P) | 3.6 | 20 °C, pH 7 [1] |

| Solubility in Organic Solvents | 250,000 mg/L | Acetone, Ethyl acetate, Xylene [1] |

| Stability | Decomposes before boiling | [1] |

Mechanism of Action

Picoxystrobin exhibits both preventative and curative activity [1]. Its primary mode of action is the inhibition of mitochondrial respiration in fungal cells.

- Molecular Target: It binds to the Qo site (quinone outside) of the cytochrome bc1 complex in the mitochondrial electron transport chain [2].

- Cellular Effect: This binding blocks electron transfer, halting ATP production (energy generation) and leading to an energy crisis within the fungal cell, ultimately causing its death [3] [2].

- Plant Health Effects: Like other QoI fungicides, this compound can induce physiological reactions in plants, known as the "greening effect." This involves delayed senescence, improved nitrogen utilization, and strengthened cell walls, which can contribute to overall plant health and standability [2].

The following diagram illustrates this mechanism and its consequences.

Agricultural Applications

This compound is a broad-spectrum fungicide effective against a wide range of fungal diseases, including rusts, mildews, leaf spots, and blights [3] [1]. Its primary applications include:

| Use Case | Target Crops | Key Diseases Controlled |

|---|---|---|

| Disease Prevention in Cereals [4] [5] | Wheat, barley, corn, oats, rye [6] [1] | Rusts, Septoria leaf spot, Powdery mildew [3] [1] |

| Soybean Disease Management [4] [5] | Soybeans | Frogeye leaf spot, Rust, White mould [4] [1] |

| Vegetable Crop Protection [4] | Various vegetables | Early blight, Downy mildew [4] |

| Seed Treatment [5] | Canola, soybeans, cereals [5] [7] | Protects during germination, improves early-stage vigor [5] |

| Post-Harvest Disease Suppression [4] [5] | Grains, tubers | Suppresses fungal growth during storage, extends shelf life [4] [5] |

Synthesis and Analytical Data

A common synthetic route for this compound involves a condensation reaction. One reported method proceeds with a 98% yield using the following protocol [8]:

- Reagents: A methoxy acrylate compound, 6-trifluoromethyl-2-hydroxypyridine, potassium carbonate.

- Solvent: N,N-Dimethylformamide (DMF).

- Conditions: Reaction in an oil bath at 50°C for 24 hours [8].

- Work-up and Purification: The cooled reaction mixture is extracted with water and ethyl acetate. The combined organic phases are washed with saturated sodium chloride, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The residue is purified by silica gel column chromatography using a gradient of ethyl acetate and petroleum ether as the eluent [8].

Resistance and Regulatory Status

Resistance Management

This compound is classified as a high-risk for resistance development by FRAC [2]. To delay resistance, it is crucial to implement anti-resistance strategies including:

- Mixing: Applying this compound in a permissible mixture with fungicides from different FRAC groups (e.g., multi-site inhibitors) [2].

- Rotation: Rotating with fungicides that have a different mode of action [3] [2].

- Limiting Applications: Following label instructions to limit the number of applications per season [2].

Regulatory Status and Environmental Concerns

This compound's registration status varies globally, with significant regulatory attention on its environmental and toxicological profile.

European Union: The approval of this compound was not renewed [1] [7]. The European Food Safety Authority (EFSA) assessment identified critical areas of concern, including:

Canada: Health Canada conducted a special review and concluded that products containing this compound continue to meet registration standards, provided updated risk mitigation measures (e.g., spray buffer zones for aquatic habitats) are implemented [7]. The assessment acknowledged risks to aquatic invertebrates and earthworms but found them manageable with restrictions [7].

Ecotoxicity: Studies indicate that this compound is highly toxic to aquatic life. It has been shown to cause developmental abnormalities, oxidative stress, and immunotoxicity in zebrafish embryos, with a 96-hour LC₅₀ of 86 µg/L [9].

References

- 1. This compound (Ref: ZA 1963) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Fungicide Modes of Action - Bayer Crop Science [cropscience.bayer.us]

- 3. Exploring the Benefits and Applications of this compound ... [cnagrochem.com]

- 4. in the Real World: 5 Uses You'll Actually See ( this compound ) 2025 [linkedin.com]

- 5. in the Real World: 5 Uses You'll Actually See ( this compound ) 2025 [linkedin.com]

- 6. Peer review of the pesticide risk assessment of the active ... [pmc.ncbi.nlm.nih.gov]

- 7. Proposed Special Review Decision PSRD2022-03 ... [canada.ca]

- 8. This compound synthesis [chemicalbook.com]

- 9. This compound | Fungicide [medchemexpress.com]

picoxystrobin discovery and development

Compound Profile and History

Picoxystrobin is a methoxyacrylate fungicide belonging to the strobilurin class [1] [2]. These compounds are derived from naturally occurring antifungal compounds produced by certain wood-rot fungi.

- IUPAC Name: (E)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl}acrylate

- Molecular Formula: C18H16F3NO4

- CAS Number: 117428-22-5

- Molecular Weight: 367.32 [3]

While a definitive discovery timeline is not available in the search results, key commercial milestones are known. It was originally discovered by Syngenta (then ICI) and later, in 2006, its global rights were transferred to DuPont as part of a broader business agreement [4]. It was the fourth strobilurin fungicide to be marketed [4].

Mode of Action and Biochemical Activity

This compound operates through a well-defined biochemical mechanism that disrupts fungal energy production.

- Molecular Target: The fungicide binds to the Qo site (quinone outer pocket) of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain [5].

- Mechanism: By occupying the Qo site, this compound blocks the transfer of electrons between cytochrome b and cytochrome c1. This halts the cycle of ubiquinone reduction and oxidation, which is essential for cellular respiration.

- Cellular Consequence: The inhibition of electron transport prevents the generation of a proton gradient across the mitochondrial membrane, which is required for ATP synthesis. This leads to a catastrophic energy failure within the fungal cell, resulting in a loss of pathogenicity and eventual cell death [1] [2].

The following diagram illustrates this process and the resistance mechanism:

Diagram 1: this compound's fungicidal action and fungal resistance via cytochrome b mutation.

Resistance Development and Management

Intensive use of QoI fungicides like this compound exerts high selection pressure on fungal populations, leading to resistance. The primary mechanism involves point mutations in the mitochondrial gene encoding the cytochrome b protein [5].

Table 1: Documented Cytochrome b Mutations Conferring this compound Resistance

| Mutated Amino Acid | Resistance Level | Impact on Field Control | Pathogen Example |

|---|---|---|---|

| G143S | High (RF* > 100) | Control failure. This compound provides no control against these mutants. | Colletotrichum truncatum [5] |

| G137R | Moderate (RF < 50) | Reduced efficacy. Control is significantly lower compared to wild-type isolates. | Colletotrichum truncatum [5] |

| Unknown | Moderate | Reduced efficacy. Resistance occurs without cytochrome b mutation, suggesting alternative mechanisms. | Colletotrichum gloeosporioides [5] |

*RF: Resistance Factor

Integrated Resistance Management Strategies:

- Mixtures: Use this compound in combination with fungicides from different chemical classes (e.g., fluazinam, difenoconazole, propiconazole) that have different modes of action [5]. Positive cross-resistance occurs with other QoIs like pyraclostrobin, so rotating within the same class is ineffective [5].

- Application Timing: Follow label recommendations and avoid repetitive, calendar-based applications.

Analytical Methods and Detection Protocols

Monitoring this compound levels in environmental and food samples is crucial for safety and resistance management. Advanced methods offer high sensitivity and specificity.

Table 2: Analytical Methods for this compound Detection

| Method | Principle | Key Performance Metrics | Applications & Notes |

|---|---|---|---|

| Time-Resolved Fluorescence Immunochromatography (TRFICA) [6] | Competitive immunoassay using a specific monoclonal antibody and time-resolved fluorescent microspheres. | qLOD: 0.26-3.44 ng/mL (in vegetables). IC50: 5.29-37.68 ng/mL. Recovery: 79.8-105.0% [6]. | Rapid, on-site screening. High specificity and sensitivity, suitable for vegetables like cucumber, pepper, and tomato [6]. |

| Flow Injection-Chemiluminescence (FI-CL) [7] | This compound enhances chemiluminescence in a luminol-KMnO₄ system after ultrasonic treatment. | LOD: 0.27 ng/mL. Linear Range: 2–150 ng/mL. RSD: 3.9% (for 20 ng/mL) [7]. | A simple, low-cost, and rapid method for high-throughput analysis of water samples [7]. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [6] | Chromatographic separation coupled with tandem mass spectrometry for detection. | Considered a reference method for its high accuracy, sensitivity, and specificity. | Used for confirmatory analysis in complex matrices. Validates the results of rapid screening methods like TRFICA [6]. |

Environmental Fate and Biodegradation

This compound's environmental persistence and potential ecotoxicity are areas of active research, with microbial degradation offering a promising remediation pathway.

- Primary Degradation Pathway: The bacterium Hyphomicrobium sp. H-9 can utilize this compound as a carbon source. It initiates degradation via hydrolysis of the ester bond, leading to the formation of corresponding SF acids and methanol [8]. This strain can also degrade other strobilurin fungicides (trifloxystrobin, azoxystrobin, kresoxim-methyl) in a similar manner [8].

- Detoxification Mechanism: The degradation products are less toxic. Strain H-9 was shown to mitigate this compound-induced oxidative stress and growth inhibition in the microalgae Tetradesmus obliquus [8]. It modulates the expression of algal genes involved in photosynthesis, the Calvin cycle, energy metabolism, and oxidative stress, thereby alleviating toxicity [8].

Research and Development Applications

For researchers, key application areas include:

- Novel Formulation Development: Research focuses on improving stability and environmental profiles of formulations (liquid, granules, powder) [1] [9].

- Green Synthesis Pathways: Recent patents describe more efficient and environmentally friendly synthesis methods that avoid highly toxic reagents like dimethyl sulfate [3].

- Ecotoxicity and Risk Assessment: Studies on the impact of residues on non-target organisms (like zebrafish and microalgae) and the food chain are critical for informing regulatory MRLs (e.g., 0.5 mg/kg in cucumber and pepper in China) [8] [6].

References

- 1. This compound in the Real World: 5 Uses You'll Actually See ... [linkedin.com]

- 2. What is this compound? Uses, How It Works & Top ... [linkedin.com]

- 3. CN112679422A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. Product Profile: this compound - 产品简介:嘧菌酯 [agribusinessglobal.com]

- 5. sciencedirect.com/science/article/pii/S2095311923002605 [sciencedirect.com]

- 6. Development of a Time-Resolved Fluorescent Microsphere ... [pmc.ncbi.nlm.nih.gov]

- 7. A novel method for this compound determination by flow injection... [pubs.rsc.org]

- 8. Biodegradation of the Fungicide this compound by Hyphomicrobium... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Market Report 2025 (Global Edition) [cognitivemarketresearch.com]

picoxystrobin mode of action respiration inhibitor

Molecular Mechanism of Action

Picoxystrobin belongs to the Quinone outside Inhibitor (QoI) group of fungicides, classified as a strobilurin [1] [2]. Its primary molecular target is the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain [1] [3].

- Inhibition of Electron Transfer: this compound binds to the Qo site (quinone oxidation site) of the cytochrome bc1 complex. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, effectively halting the flow of electrons through the chain [1] [3].

- Disruption of Energy Production: By interrupting electron transport, this compound prevents the translocation of protons (H⁺) across the inner mitochondrial membrane. This collapses the proton gradient essential for driving ATP synthase (Complex V), leading to a severe reduction in cellular ATP production [1].

- Cellular Consequences: The ensuing energy crisis results in a cascade of cellular failures, including the disruption of metabolic processes, cell membrane integrity, and eventual cell death [1]. The fungicide exhibits both protective and curative properties [2].

Quantitative Efficacy Data

The inhibitory strength of this compound can be quantified by its effective concentration (EC₅₀), which is the concentration required to achieve 50% inhibition of a biological process. The following table summarizes its potency against the fungus Neopestalotiopsis clavispora:

| Biological Process Inhibited | Mean EC₅₀ Value (µg/mL) | Range (µg/mL) |

|---|---|---|

| Mycelial Growth [1] | 0.0282 ± 0.0148 | 0.0062 - 0.0658 |

| Spore Germination [1] | 0.0048 ± 0.0022 | 0.0014 - 0.0099 |

These data demonstrate that this compound is highly effective at inhibiting fungal growth, with spore germination being an even more sensitive process.

Resistance and Fitness Penalty

Fungi can develop resistance to QoI fungicides, often through point mutations in the mitochondrial gene that encodes the cytochrome b protein (such as the G143A mutation) [1]. However, studies on N. clavispora have shown that resistant mutants can suffer a fitness penalty:

- Reduced Competitiveness: Resistant mutants exhibited decreased conidium production and were less pathogenic compared to their sensitive progenitors [1].

- Stable Resistance: In the studied mutants, no mutations were found in the cytochrome b gene, suggesting the possibility of other, less common resistance mechanisms that still impart a competitive disadvantage [1].

Ecotoxicology and Environmental Impact

This compound's mode of action is not exclusive to fungal mitochondria and can affect non-target organisms, leading to important environmental considerations.

| Organism / System | Observed Effect | Key Findings |

|---|---|---|

| Zebrafish (Danio rerio) | Developmental toxicity, oxidative stress, immunotoxicity [4] | 144-hour LC₅₀ for embryos was 213.8 µg/L; exposure caused hatching inhibition, deformities, and altered immune gene expression [4]. |

| Soil Microbial Community | Transient effects on respiration and community structure [5] | Initial decrease in microbial respiration activity was observed, but community structure and function recovered over a 70-day period [5]. |

| Microalgae (Tetradesmus obliquus) | Growth inhibition, oxidative stress, reduced chlorophyll [6] | The bacterium Hyphomicrobium sp. H-9 can biodegrade this compound, mitigating its toxic effects on algae [6]. |

Key Experimental Protocols

For researchers investigating the effects of respiration-inhibiting fungicides, here are standard methodologies derived from the literature.

Determining Fungal Sensitivity (Mycelial Growth Inhibition)

This protocol assesses the effect of a fungicide on the vegetative growth of fungi [1].

- Key Steps:

- Prepare Media: Amend alkyl ester agar (AEA) media with a series of this compound concentrations (e.g., 0.015625 to 0.5 µg/mL). Include 50 µg/mL of SHAM to suppress the alternative oxidase pathway.

- Inoculate: Transfer 4-mm mycelial plugs from the edge of an active culture onto the amended plates.

- Incubate and Measure: Incubate plates at 28°C for 7 days. Measure colony diameters in two perpendicular directions.

- Calculate EC₅₀: Determine the effective concentration that inhibits growth by 50% using regression analysis.

Determining Fungal Sensitivity (Spore Germination Inhibition)

This protocol evaluates the effect on spore germination, which is often more sensitive than mycelial growth [1].

- Key Steps:

- Harvest Spores: Produce spores on PDA plates and wash them with sterilized water.

- Prepare Germination Solution: Suspend spores in a liquid medium containing a range of this compound concentrations.

- Incubate and Assess: Incubate the suspension and assess spore germination rates after a set period (e.g., 24 hours) under a microscope.

- Calculate EC₅₀: Determine the concentration that inhibits germination by 50%.

Respirometric Screening Assay (RSA) for Mitochondrial Function

This cell-based assay directly measures chemical effects on cellular respiration and can characterize the mechanism of action [3].

- Key Steps:

- Culture Cells: Plate HepG2 cells (or other relevant cell line) into a specialized respirometry microplate.

- Treat with Compound: Expose cells to a range of this compound concentrations.

- Measure Oxygen Consumption Rate (OCR): Use an instrument like a Seahorse XF Analyzer to measure basal respiration and changes in OCR after sequential injection of specific inhibitors.

- Profile Mechanism: A characteristic drop in OCR after this compound exposure, without a specific pattern change after other inhibitors, profiles it as an Electron Transport Chain inhibitor (ETCi).

The following diagram visualizes the experimental workflow for the Respirometric Screening Assay, which is used to identify and characterize mitochondrial toxicants like this compound [3].

Conclusion

This compound is a potent QoI fungicide that functions by inhibiting mitochondrial respiration, leading to a catastrophic energy failure in target fungal cells. While highly effective, its non-selectivity necessitates careful consideration of environmental impacts, including toxicity to aquatic life and transient effects on soil microbes. Research into biodegrading organisms offers promising pathways for mitigation. The experimental protocols outlined provide a foundation for scientists to investigate its efficacy and mechanisms further.

References

- 1. Inhibitory Effect and Control Efficacy of this compound ... [mdpi.com]

- 2. (Ref: ZA 1963) this compound [sitem.herts.ac.uk]

- 3. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Fungicide [medchemexpress.com]

- 5. Effects of this compound and 4-n-Nonylphenol on Soil ... [pmc.ncbi.nlm.nih.gov]

- 6. Biodegradation of the Fungicide this compound by Hyphomicrobium... [pubmed.ncbi.nlm.nih.gov]

Quantitative Half-Life Data of Picoxystrobin

The table below summarizes the dissipation half-life of picoxystrobin in different crops and soil, as found in the available research.

| Matrix | Location / Conditions | Half-Life (Days) | Source |

|---|---|---|---|

| Oriental Melon | Plastic House (Site 1) | 3.4 | [1] |

| Oriental Melon | Plastic House (Site 2) | 3.7 | [1] |

| Peanut Seedlings | Field (Multiple Provinces, China) | 2.1 - 2.8 | [2] |

| Soil | Field (with Peanuts, China) | 1.5 - 8.6 | [2] |

These studies demonstrate that this compound dissipates relatively rapidly in plants, with half-lives typically under 4 days. The half-life in soil can vary more widely, likely due to differences in local climate, soil texture, and microbial activity [2].

Detailed Experimental Protocols

The following are the key experimental methods used in the studies to determine the half-life data presented above.

Residue Analysis in Oriental Melon

This study determined this compound residues in oriental melon grown in plastic houses using Gas Chromatography with Electron Capture Detection (GC-ECD) and confirmed field-incurred residues with GC-Mass Spectrometry (GC-MS) [1].

- Field Experiment: Oriental melon was grown in two separate plastic houses. A commercial formulation of this compound (25% suspension concentrate) was sprayed at the manufacturer's recommended dose. Samples were collected at 0 (2 hours after application), 1, 2, 3, 5, 7, and 10 days post-application. [1]

- Sample Preparation (Extraction): A 20 g homogenized sample was placed in a bottle with 100 mL of acetonitrile and manually shaken. Then, 15 g of sodium chloride (NaCl) was added, and the mixture was mechanically shaken for 30 minutes and centrifuged. A 40 mL aliquot of the upper acetonitrile layer was evaporated to dryness. [1]

- Sample Preparation (Cleanup): The dried residue was dissolved in 6 mL of n-hexane and loaded onto a pre-conditioned Florisil Solid-Phase Extraction (SPE) cartridge. The cartridge was washed, and the analyte was eluted with a mixture of acetone and n-hexane. The eluate was evaporated to dryness and reconstituted in acetone for instrumental analysis. [1]

- Instrumental Analysis: Analysis was performed using GC-μECD. The GC was equipped with an Ultra 2 capillary column and a nitrogen carrier gas. The oven temperature program was: hold at 150°C for 1 minute, then ramp to 280°C at 15°C/minute and hold for 7 minutes. This compound had a retention time of 7.7 minutes. [1]

The workflow for this analytical method is summarized in the following diagram:

Diagram summarizing the analytical workflow for determining this compound residues in oriental melon.

Residue Analysis in Peanut and Soil

This study employed a modernized "QuEChERS" method for sample preparation and used High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) for determination, which is highly sensitive and selective. [2]

- Field Experiment: The dissipation and final residues of this compound were studied in peanuts and soil across three different provinces in China (Hebei, Hubei, and Shandong). [2]

- Sample Preparation (QuEChERS Method): The specific steps for the QuEChERS extraction and cleanup for this study were not detailed in the abstract. However, the QuEChERS method generally involves extracting a homogenized sample with acetonitrile, partitioning with salts (like magnesium sulfate and sodium chloride), and then a cleanup step using dispersive Solid-Phase Extraction (d-SPE). [2]

- Instrumental Analysis: The final extracts were analyzed using HPLC-MS/MS. This technique provides high sensitivity and is capable of confirming the identity of the pesticide residue based on its mass-to-charge ratio. [2]

Key Context: this compound Properties and Resistance

- Fungicide Mobility: this compound is a penetrant fungicide, meaning it is absorbed by the plant. It is a strobilurin fungicide that exhibits both vapour activity and xylem systemicity, allowing for good redistribution and curative activity. [1] [3]

- Resistance Risk: Strobilurin fungicides (FRAC Group 11) have a site-specific mode of action and are considered to be at high risk for resistance development in fungal pathogens. This risk necessitates careful resistance management strategies when using this class of fungicides. [3]

References

picoxystrobin solubility and partition coefficient

Physicochemical Properties of Picoxystrobin

The core properties of this compound related to its solubility and partitioning are summarized in the table below.

| Property | Value | Conditions / Notes |

|---|---|---|

| Water Solubility | 3.1 mg/L | At 20°C and pH 7 [1] |

| Octanol-Water Partition Coefficient (Log KOW) | 3.6 [1] | |

| Melting Point | 75°C [1] | |

| Molecular Formula | C₁₈H₁₆F₃NO₄ [1] | |

| Molecular Mass | 367.32 g/mol [1] |

Solubility in Organic Solvents this compound is highly soluble in several common organic solvents (at 20°C) [1]:

- Methanol: 96,000 mg/L

- Acetone: 250,000 mg/L

- Ethyl acetate: 250,000 mg/L

- Xylene: 250,000 mg/L

Understanding and Measuring Partition Coefficients

The partition coefficient (KOW or Log P) describes how a compound distributes itself between two immiscible solvents, typically n-octanol (representing lipids/living tissue) and water [2]. A Log P of 3.6 indicates that this compound is lipophilic (fat-soluble) and will preferentially move into organic matter or lipids rather than remain in water [1] [2]. This property helps predict its behavior in the environment and during chemical analysis.

The following diagram illustrates the core concepts of partitioning between octanol and water phases.

Partitioning of an analyte between octanol and water phases.

For ionizable compounds, the distribution coefficient (D) is used, which accounts for all forms of the compound in each phase and is pH-dependent [2].

Experimental Protocols for Residue Analysis

A study on oriental melon provides a validated method for extracting and quantifying this compound residues, illustrating practical application of its properties [3].

Sample Preparation and Extraction

- Extraction Solvent: A 20 g homogenized sample is mixed with 100 mL of acetonitrile and shaken manually for 1 minute [3].

- Salting Out: 15 g of sodium chloride (NaCl) is added to the mixture. It is then shaken mechanically for 30 minutes and centrifuged. The addition of salt helps separate the organic (acetonitrile) layer from the aqueous layer by salting out, leveraging this compound's high solubility in acetonitrile [3].

Cleanup and Analysis

- Purification: An aliquot of the acetonitrile layer is evaporated, and the residue is dissolved in n-hexane. The extract is cleaned up using a Florisil Solid-Phase Extraction (SPE) cartridge. The analyte is eluted with a mixture of acetone and n-hexane [3].

- Instrumental Analysis: The final extract is analyzed using Gas Chromatography with an Electron Capture Detector (GC-ECD). Confirmation of this compound identity in field samples was performed using GC-Mass Spectrometry (GC-MS) [3].

The experimental workflow from sample to result is summarized below.

Workflow for the extraction and analysis of this compound residues.

Key Takeaways for Professionals

- Environmental Fate: Low water solubility and high log P mean this compound can adsorb to soil organic matter and has a potential for bioaccumulation [1] [2].

- Analytical Method Development: Its solubility profile guides solvent selection. Acetonitrile is effective for initial extraction, and cleanup with Florisil SPE is suitable for this non-polar fungicide [3].

- Regulatory Status: this compound is not approved for use in the European Union under EC Regulation 1107/2009 [1].

References

Comprehensive Application Notes and Protocols for UPLC-MS/MS Analysis of Picoxystrobin Residues

Introduction

Picoxystrobin is a broad-spectrum methoxyacrylate fungicide widely used in agricultural production for controlling fungal pathogens in various crops. As a synthetic analogue of naturally occurring β-methoxyacrylate compounds, it exhibits both vapor activity and xylem systemicity, providing unique redistribution properties among strobilurin fungicides [1]. The fungicidal activity of this compound stems from its ability to inhibit mitochondrial respiration in fungi by blocking electron transfer at the bc1 complex [2]. With the expanding application of this compound in agriculture, concerns have grown regarding potential residue accumulation in food products, necessitating robust analytical methods for monitoring and regulatory compliance. Chronic exposure to this compound has been associated with potential health risks including eye and respiratory tract irritation, weakness, dizziness, and prolonged exposure may lead to more serious effects [3]. These Application Notes provide detailed protocols for UPLC-MS/MS analysis of this compound residues across various matrices, incorporating optimized methodologies from recent research.

Analytical Method for this compound Determination

Principle and Scope

This method utilizes Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the determination of this compound residues in agricultural and environmental matrices. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM) mode [4]. The method has been validated for various matrices including pepper fruits, watermelon, and other vegetables with high sensitivity and specificity [4] [2].

Equipment and Reagents

Materials Required:

- UPLC system coupled with triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source

- Analytical column: C18 reversed-phase column (e.g., ZORBAX SB-C18, 3.0 mm × 50 mm, 2.7 µm or equivalent)

- Centrifuge capable of at least 4000 rpm

- Mechanical shaker

- Rotary evaporator or nitrogen evaporator

- Analytical balance (precision 0.1 mg)

- pH meter

- Micropipettes (10-1000 µL)

Chemicals and Reagents:

- This compound analytical standard (purity ≥99%)

- HPLC-grade acetonitrile, methanol, and acetone

- Analytical-grade formic acid, acetic acid

- Purified water (Milli-Q or equivalent)

- Anhydrous magnesium sulfate (MgSO₄)

- Sodium chloride (NaCl)

- Primary Secondary Amine (PSA, 40-60 µm)

- C18 sorbent (40 µm)

- Graphitized Carbon Black (GCB, 40-60 µm)

- Nano-zirconia sorbent (for specific applications)

Sample Preparation Procedure

2.3.1 Extraction

- Homogenization: Representative sample (20 g ± 0.1 g) is weighed into a 50 mL centrifuge tube [1].

- Solvent Addition: Acetonitrile (100 mL) is added to the sample [1].

- Shaking: The mixture is shaken vigorously for 1 minute manually, then using a mechanical shaker for 30 minutes [1].

- Salting Out: NaCl (15 g) is added, followed by shaking for 30 minutes and centrifugation at 2000 rpm for 10 minutes [1].

- Partitioning: The upper acetonitrile layer (40 mL) is transferred to a round-bottom flask [1].

2.3.2 Cleanup Optimization

The cleanup procedure should be optimized based on the matrix characteristics. The following table summarizes optimized sorbent mixtures for different matrices:

Table 1: Optimized Sorbent Mixtures for Different Matrices

| Matrix | Analytes | Optimal Sorbent Mixture | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Pepper fruit | Pyraclostrobin, this compound | 40 mg nano-zirconia + 10 mg C18 | 91-107 | 3.7-9.6 [4] |

| Pepper fruit | BF-500-3 (metabolite) | 30 mg nano-zirconia + 20 mg C18 | 91-107 | 3.7-9.6 [4] |

| Oriental melon | This compound | Florisil SPE cartridge | 87.7-101.5 | ≤9.6 [1] |

| Watermelon | This compound | PSA, MgSO₄, GCB | 89.4-102.6 | Not specified [2] |

For the d-SPE cleanup:

- Transfer appropriate volume of extract to a d-SPE tube containing the optimized sorbent mixture.

- Vortex for 1-2 minutes.

- Centrifuge at 4000 rpm for 5 minutes.

- Transfer the supernatant to a vial for UPLC-MS/MS analysis.

The following diagram illustrates the complete sample preparation workflow:

UPLC-MS/MS Analysis

2.4.1 Chromatographic Conditions

Table 2: Optimized UPLC Conditions for this compound Separation

| Parameter | Condition 1 [4] | Condition 2 [2] |

|---|---|---|

| Column | C18 column | ZORBAX SB-C18 (3.0 mm × 50 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Not specified | Isocratic: A:B = 80:20 |

| Flow Rate | Not specified | 0.45 mL/min |

| Column Temperature | Not specified | 30°C |

| Injection Volume | Not specified | Not specified |

2.4.2 Mass Spectrometric Conditions

Table 3: MS/MS Parameters for this compound Detection

| Parameter | Setting [2] |

|---|---|

| Ionization Mode | ESI Positive |

| Capillary Voltage (V) | 4000 |

| Desolvation Gas Temperature (°C) | 350 |

| Desolvation Gas Flow (L/min) | 10 |

| Nebulizer Gas Pressure (psi) | 35 |

| Fragmentor Voltage (V) | 80 |

| Collision Energy (Quantification) | 19 V |

| Collision Energy (Confirmation) | 3 V |

| MRM Transitions | Not specified |

Method Validation

Performance Characteristics

The method was rigorously validated according to accepted guidelines for analytical methods. The following table summarizes the validation parameters obtained for different matrices:

Table 4: Method Validation Parameters for this compound in Different Matrices

| Matrix | LOD (μg/kg) | LOQ (μg/kg) | Linear Range | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|---|

| Pepper fruit | 0.036-0.272 | 0.120-0.910 | Not specified | 91-107 | 3.7-9.6 | [4] |

| Oriental melon | 3.0 | 10.0 | 0.02-2.0 mg/L | 87.7-101.5 | ≤9.6 | [1] |

| Cucumber (TRFICA) | 0.61 ng/mL | Not specified | 1.81-76.71 ng/mL | 79.8-105.0 | <14.2 | [3] |

| Green pepper (TRFICA) | 0.26 ng/mL | Not specified | 0.80-35.04 ng/mL | 79.8-105.0 | <14.2 | [3] |

| Tomato (TRFICA) | 3.44 ng/mL | Not specified | 8.32-170.55 ng/mL | 79.8-105.0 | <14.2 | [3] |

| Watermelon | 0.128 μg/L | 1.0 μg/kg | Not specified | 89.4-102.6 | Not specified | [2] |

Analytical Quality Control

- Linearity: Calibration curves should demonstrate coefficient of determination (R²) ≥ 0.99 [1].

- Precision: Relative Standard Deviation (RSD) for replicate analyses should not exceed 15% for intra-day and inter-day precision.

- Accuracy: Recovery rates should typically fall within 70-120% for most matrices at relevant concentration levels.

- Specificity: No significant interference from matrix components at the retention time of this compound.

Applications in Field Studies

Dissipation Kinetics

Field studies provide crucial data on the dissipation behavior of this compound in various crops under different environmental conditions:

Table 5: Dissipation Kinetics of this compound in Various Crops Under Field Conditions

| Crop | Location | Half-life (days) | Application Rate | Initial Deposit (mg/kg) | Reference |

|---|---|---|---|---|---|

| Pepper fruit | 2016 | 5.53-7.02 | Not specified | Not specified | [4] |

| Pepper fruit | 2017 | 5.97-7.82 | Not specified | Not specified | [4] |

| Oriental melon | Site 1 | 3.4 | 10 mL/20 L of 25% SC | Not specified | [1] |

| Oriental melon | Site 2 | 3.7 | 10 mL/20 L of 25% SC | Not specified | [1] |

| Watermelon | Shandong | 1.43 (fruit), 4.18 (soil) | 281.25 g a.i. ha⁻¹ | Not specified | [2] |

| Watermelon | Anhui | 3.71 (fruit), 17.32 (soil) | 281.25 g a.i. ha⁻¹ | Not specified | [2] |

Terminal Residues and Safety Evaluation

Terminal residue studies are essential for establishing Maximum Residue Limits (MRLs) and ensuring food safety:

- In pepper fruit, terminal residues of this compound and its metabolites were below established MRLs at harvest, supporting the safe use of this fungicide [4].

- Watermelon studies showed terminal residues below 0.001 mg/kg, far beneath China's MRL of 0.05 mg/kg, indicating minimal consumer risk [2].

- Risk assessment studies using hazard quotients revealed no significant health risks from proper this compound application when considering adult body weight, consumption patterns, and acceptable daily intake [1].

The following diagram illustrates the complete analytical workflow from field sampling to risk assessment:

Regulatory Considerations

Recent regulatory developments highlight the importance of monitoring this compound residues:

- The Official Controls (Import of High Risk Food and Feed of Non-Animal Origin) Amendment (Scotland) Regulations 2025 specifically lists This compound residues as a hazard requiring control in imported food and feed products [5].

- Regulatory frameworks increasingly require multi-residue methods based on GC-MS and LC-MS for monitoring pesticide residues, including this compound, in plant origin products [5].

- As of January 2025, the Environmental Protection Agency (EPA) continues to evaluate new pesticide petitions, indicating ongoing regulatory attention to pesticide residues including strobilurin fungicides [6].

Troubleshooting and Technical Notes

- Matrix Effects: Significant matrix suppression or enhancement may occur in complex matrices. Use matrix-matched calibration or appropriate internal standards to compensate.

- Cleanup Optimization: The efficiency of cleanup varies by matrix. Utilize chemometric tools and response surface methodology to optimize sorbent mixtures for specific matrices [4].

- Metabolite Monitoring: Include the major metabolite BF-500-3 in monitoring programs as its residue levels may initially increase before decreasing [4].

- Alternative Detection Methods: For rapid screening purposes, Time-Resolved Fluorescent Immunochromatographic Assay (TRFICA) provides a sensitive and rapid alternative with comparable accuracy to UPLC-MS/MS [3].

Conclusion

The UPLC-MS/MS method described herein provides a robust, sensitive, and accurate approach for determining this compound residues in various agricultural matrices. The optimized QuEChERS sample preparation procedure, combined with selective MRM detection, enables reliable quantification at trace levels relevant to current regulatory standards. Field dissipation studies demonstrate that this compound degrades rapidly with half-lives typically less than 8 days across various crops, and terminal residues are generally below established MRLs when used according to recommended practices. These Application Notes provide researchers and regulatory professionals with comprehensive protocols for monitoring this compound residues, supporting both food safety assessment and regulatory compliance efforts.

References

- 1. Residue analysis of this compound in oriental melon using ... [pmc.ncbi.nlm.nih.gov]

- 2. Determination of this compound Residues in Watermelon ... [jstage.jst.go.jp]

- 3. Development of a Time-Resolved Fluorescent Microsphere ... [pmc.ncbi.nlm.nih.gov]

- 4. determination of pyraclostrobin, Residue and its... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. The Official Controls (Import of High Risk Food and Feed ... [legislation.gov.uk]

- 6. Federal Register, Volume 90 Issue 7 (Monday, January 13 ... [govinfo.gov]

QuEChERS Workflow for Picoxystrobin Analysis

The QuEChERS method involves two main stages: sample extraction using acetonitrile and salt-induced partitioning, followed by a cleanup step using dispersive Solid-Phase Extraction (d-SPE) [1] [2]. The following diagram illustrates the core workflow.

Application in Food & Environmental Matrices

The QuEChERS method has been successfully adapted and validated for determining picoxystrobin residues in various matrices. Key experimental details and results from published studies are summarized below.

Table 1: this compound Residue Data from Peanut Field Trials (HPLC-MS/MS Analysis) [3]

| Matrix | Fortification Levels (mg kg⁻¹) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Dissipation Half-Life (Days) | Final Residues (mg kg⁻¹) |

|---|---|---|---|---|---|

| Soil | 0.01, 0.05, 0.5 | 79 - 114 | 3 - 12 | 1.5 - 8.6 | ≤ 0.381 |

| Peanut Seedlings | 0.01, 0.05, 0.5 | 79 - 114 | 3 - 12 | 2.1 - 2.8 | 0.05 - 6.82 (stalk) |

| Peanut Kernels | 0.01, 0.05, 0.5 | 79 - 114 | 3 - 12 | Not Reported | ≤ 0.005 |

| Peanut Shells | 0.01, 0.05, 0.5 | 79 - 114 | 3 - 12 | Not Reported | ≤ 0.069 |

Table 2: Analytical Performance in Multiresidue Methods

| Parameter | Performance in Litchi/Longan [4] | Performance in Soil (Pencycuron Study Example) [5] |

|---|---|---|

| Linear Range | 1 – 100 μg L⁻¹ | 0.002 – 0.250 mg L⁻¹ |

| Limit of Quantification (LOQ) | 1 – 10 μg kg⁻¹ | 0.004 mg kg⁻¹ |

| Limit of Detection (LOD) | 0.3 – 3 μg kg⁻¹ | Not Specified |

| Average Recovery | 81 – 99% | 72.6 – 101.0% |

| Precision (RSD) | 3.5 – 8.4% | CV < 12% (implied) |

Detailed Experimental Protocols

Here are the specific protocols used in the cited studies for different sample types.

Protocol 1: Residue Analysis in Peanuts and Soil [3]

This protocol is based on a study that determined the dissipation and final residues of this compound in peanuts and field soil.

- Extraction: A 10.0 g portion of a homogenized sample (soil, peanut seedling, shell, stalk, or kernel) is weighed into a centrifuge tube. For dry soils, pre-hydration with 5 mL of water for 15 minutes is recommended [5]. Then, 10 mL of acetonitrile is added, and the mixture is vortexed and shaken.

- Partitioning: Phase separation is induced by adding a salt mixture, typically containing 4 g of anhydrous MgSO₄, 1 g of NaCl, 0.5 g of disodium hydrogen citrate sesquihydrate (Na₂HC₆H₅O₇), and 1 g of trisodium citrate dihydrate (C₆H₅Na₃O₇) [1] [5]. The tube is shaken vigorously and then centrifuged.

- d-SPE Cleanup: An aliquot (e.g., 1 mL) of the supernatant is transferred to a d-SPE tube containing 150 mg of MgSO₄, 25 mg of C18, and 25 mg of PSA. The tube is vortexed and centrifuged [3] [4].

- Analysis: The purified extract is filtered through a 0.20-0.22 μm syringe filter and analyzed by HPLC-MS/MS.

Protocol 2: Multiresidue Analysis in Litchi and Longan [4]

This method simultaneously determines this compound alongside other pesticides.

- Extraction: A 10.0 g sample of mashed fruit is extracted with 10 mL of acetonitrile by shaking for 2 minutes.

- Partitioning: A combination of 2 g of NaCl and 4 g of anhydrous MgSO₄ is added. The mixture is shaken for 1 minute and then centrifuged.

- d-SPE Cleanup: A 2 mL aliquot of the supernatant is cleaned up with a mixture of 300 mg of anhydrous MgSO₄, 25 mg of C18, 25 mg of PSA, and 10 mg of nano-ZrO₂. The use of nano-ZrO₂ is a specific modification for these complex fruit matrices [4].

- Analysis: The final extract is filtered and analyzed by HPLC-MS/MS.

Key Considerations for Method Development

- Matrix Selection: The choice of d-SPE sorbents can be adjusted based on the matrix. For example, fruits with high pigment content (e.g., litchi) may benefit from adding nano-ZrO₂ [4], while fatty matrices might require C18 for lipid removal [2].

- Instrumentation: this compound is effectively quantified using HPLC-MS/MS with electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) [3] [4]. This provides the necessary sensitivity and selectivity.

- Quality Control: Always include procedural blanks, matrix-matched calibration standards, and recovery studies (typically at multiple fortification levels) to ensure accuracy and compensate for matrix effects [3] [5].

References

- 1. Get detailed information about the QuEChERS . method [quechers.eu]

- 2. QuEChERS Method Simplified: Key Steps and Applications [sepscience.com]

- 3. Dissipation and residues of this compound in peanut and field soil by... [link.springer.com]

- 4. Simultaneous Determination of Seven Pesticides and ... [pmc.ncbi.nlm.nih.gov]

- 5. Dissipation of pencycuron in greenhouse soil and its ... [applbiolchem.springeropen.com]

Analytical Methods for Picoxystrobin Determination

Introduction Picoxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to protect crops from fungal diseases. Its residue analysis in food commodities is crucial for food safety and regulatory compliance. Gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are established techniques for this purpose.

Key Characteristics of this compound

- IUPAC Name: Methyl (E)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl}acrylate

- Molecular Formula: C₁₈H₁₆F₃NO₄

- Molecular Weight: 367.32 g/mol

- CAS Registry No.: 117428-22-5

- Mode of Action: Inhibits mitochondrial respiration by binding to the Qo site of cytochrome b, blocking electron transfer [1].

Performance Data of Analytical Methods

The following table summarizes key analytical performance parameters for this compound determination in agricultural commodities using GC-ECD and GC-MS:

Table 1: Analytical Performance Parameters for this compound Determination

| Parameter | GC-ECD (Oriental Melon) [2] | GC-MS (Verification) [2] | GC-ECD (Multi-Matrix) [3] | UPLC-MS/MS (Pepper) [4] |

|---|---|---|---|---|

| Limit of Detection (LOD) | 0.003 mg/kg | Information not explicitly stated in source | Reported in study | 0.0360–0.272 μg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg | Information not explicitly stated in source | Reported in study | 0.120–0.910 μg/kg |

| Linear Range | 0.02–2.0 mg/L | Information not explicitly stated in source | Reported in study | Not specified |

| Recovery (%) | 87.7–101.5 | Information not explicitly stated in source | Reported for multiple matrices | 91–107 |

| Relative Standard Deviation (RSD, %) | ≤ 9.6 | Information not explicitly stated in source | Reported for multiple matrices | 3.7–9.6 |

| Dissipation Half-Life (Days) | 3.4–3.7 (in oriental melon) | Not applicable | Not applicable | 5.97–7.82 (in pepper) |

Detailed Experimental Protocols

Protocol 1: GC-ECD with SPE Clean-up for Oriental Melon [2]

1. Reagents and Standards

- This compound analytical standard (≥99.0% purity)

- HPLC-grade acetonitrile (ACN), acetone, and n-hexane

- Anhydrous sodium sulfate (Na₂SO₄) and sodium chloride (NaCl)

- Florisil solid-phase extraction (SPE) cartridges (1 g, 6 mL)

2. Standard Preparation

- Stock Solution (100 mg/L): Dissolve 5.08 mg this compound in 50 mL acetone.

- Working Solution (20 mg/L): Dilute stock solution with acetone.

- Prepare calibration standards (0.02–2.0 mg/L) by serial dilution.

3. Sample Preparation

- Extraction: Homogenize 20 g sample with 100 mL ACN. Add 15 g NaCl, shake mechanically for 30 min, and centrifuge at 2000 rpm for 10 min.

- Partitioning: Collect 40 mL of ACN layer, evaporate to dryness at 40°C.

- Clean-up: Reconstitute residue in 6 mL n-hexane. Condition Florisil SPE cartridge with n-hexane. Elute with 10 mL acetone/n-hexane (10:90, v/v). Evaporate eluate and reconstitute in 4 mL acetone for analysis.

4. GC-ECD Instrumental Conditions

- GC System: Agilent 7890A with μECD

- Column: Agilent Ultra 2 capillary (50 m × 320 μm × 0.17 μm)

- Carrier Gas: N₂ at 1 mL/min

- Injector: Split mode (10:1) at 260°C

- Oven Program: 150°C (1 min) → 280°C at 15°C/min → 280°C (7 min)

- Detector Temperature: 300°C

- Retention Time: ~7.7 min

Protocol 2: GC-MS Confirmation Analysis [2]

1. Sample Preparation

- Use same extract from GC-ECD protocol.

2. GC-MS Instrumental Conditions

- GC-MS System: Agilent 6890/5973N

- Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)

- Carrier Gas: He at 1.4 mL/min

- Injector Temperature: 250°C

- Oven Program: 100°C (2 min) → 280°C at 20°C/min → 280°C (2 min)

- Ionization Mode: Electron ionization (70 eV)

- SIM Ions (m/z): 145.0, 173.0, 303.0, 335.0

Protocol 3: QuEChERS with d-SPE Clean-up [4]

1. Reagents

- Acetonitrile (ACN)

- Salting-out mixture: MgSO₄, NaCl

- d-SPE sorbents: C18, nano-zirconia

2. Sample Preparation

- Extraction: Extract 10 g homogenized sample with 10 mL ACN. Shake vigorously.

- Partitioning: Add salting-out mixture, shake, and centrifuge.

- Clean-up: Transfer ACN layer to d-SPE tube containing sorbents (40 mg nano-zirconia + 10 mg C18 for this compound). Shake and centrifuge.

- Analysis: Dilute supernatant for UPLC-MS/MS analysis.

Workflow Diagram

The following diagram illustrates the complete analytical workflow for this compound determination in agricultural commodities:

Diagram Title: this compound Analysis Workflow

Application Notes

Method Optimization Considerations

- Matrix Effects: Significant matrix effects were observed in complex samples. Using matrix-matched standards is essential for accurate quantification [5].

- Clean-up Efficiency: Florisil SPE effectively removes co-extractives from oriental melon. For other matrices, sorbent mixtures may require optimization [4].

- Detection System Selection: GC-ECD offers good sensitivity, while GC-MS in SIM mode provides superior selectivity and confirmation [2].

Regulatory Compliance

- The European Union established Maximum Residue Limits (MRLs) for this compound: 50 μg/kg for most cereals and oilseeds, and 200 μg/kg for barley and oat [1].

- The methods described meet these regulatory requirements with LOQs well below established MRLs [2].

Alternative Methods

- Immunoassays: Monoclonal antibody-based competitive ELISA shows promise for rapid screening with LOD around 0.1 μg/L [1].

- QuEChERS with LC-MS/MS: Provides simultaneous analysis of multiple strobilurin fungicides with high sensitivity [4].

References

- 1. Development of monoclonal antibody-based competitive ... [sciencedirect.com]

- 2. Residue analysis of this compound in oriental melon using ... [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of Analytical Methods for ... [semanticscholar.org]

- 4. Residue determination of pyraclostrobin, this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix-Matched Pesticide Standard Curve Preparation - OneLab [onelab.andrewalliance.com]

Comprehensive Analysis of Picoxystrobin Residues in Tea: Analytical Methods, Brewing Transfer, and Safety Assessment

Introduction

Tea is one of the most widely consumed beverages globally, valued for its distinctive flavors, aroma, and health-promoting properties including antioxidant, antimicrobial, anti-carcinogenic, and anti-inflammatory activities. Produced from the tender leaves of the Camellia sinensis plant, tea cultivation faces significant challenges from pests and diseases, necessitating the application of pesticides including picoxystrobin and other fungicides. However, the unique characteristics of tea leaves—specifically their greater surface area per unit weight compared to other crops and the short interval between pesticide application and harvest—increase the probability of pesticide residues persisting through to the final product, creating potential health risks for consumers. This application note provides detailed protocols and analytical methods for assessing this compound residues in tea and evaluates their transfer during the brewing process, supporting researchers and regulatory agencies in ensuring tea product safety [1].

This compound is a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration in fungi, providing effective control against various fungal pathogens in tea cultivation. As a relatively stable compound, understanding its dissipation behavior and transfer dynamics during tea processing and brewing is essential for accurate risk assessment. With major importing regions like the European Union establishing strict maximum residue limits (MRLs) for hundreds of pesticide compounds in tea, robust analytical methods are required to monitor compliance and protect consumer health [2]. This document synthesizes current methodologies for this compound analysis specifically in tea matrices, with detailed protocols for residue extraction, quantification, and brewing transfer studies.

Analytical Methodologies for this compound Detection

Current Analytical Techniques

The analysis of pesticide residues in tea presents particular challenges due to the complex tea matrix containing various natural constituents such as polyphenols, alkaloids, and pigments that can interfere with analytical detection. For this compound analysis, the primary techniques employed include liquid chromatography tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). LC-MS/MS offers advantages in sensitivity and specificity, particularly for thermally labile compounds like this compound, while GC-MS methods provide robust separation and detection for certain pesticide classes. These conventional methods provide accurate quantification and excellent sensitivity but often require complex sample pre-treatment, lengthy analysis times, and highly skilled operators, limiting their use primarily to laboratory settings [2].

Recent advancements in analytical technology have introduced innovative approaches such as thermal-assisted plasma ionization–time-of-flight mass spectrometry (TAPI-TOF/MS), which eliminates the need for liquid chromatography and extensive sample preparation. This method utilizes high temperature to fully volatilize and inject samples, reducing analysis time to approximately 1.5 minutes per sample while maintaining good linearity (correlation coefficients R² = 0.983-0.999) and acceptable recovery rates (70.6-117.0%). Such rapid screening techniques are particularly valuable for high-throughput analysis and on-site testing scenarios where quick determination of pesticide compliance is needed before market distribution [2]. While this technology has been applied to various pesticides in tea, its adaptation specifically for this compound analysis shows significant promise for regulatory testing and quality control.

Method Comparison Table

Table 1: Comparison of Analytical Methods for Pesticide Residue Detection in Tea

| Analytical Method | Detection Technique | Sample Preparation | Analysis Time | LOQ (mg/kg) | Key Advantages |

|---|---|---|---|---|---|

| LC-MS/MS | Triple quadrupole mass spectrometer | QuEChERS | 15-20 min/sample | 0.001-0.01 | High sensitivity and specificity |

| GC-MS | Mass spectrometer | QuEChERS with additional cleanup | 20-30 min/sample | 0.001-0.05 | Broad pesticide coverage |

| TAPI-TOF/MS | Time-of-flight mass spectrometer | Automated pretreatment | 1.5 min/sample | 0.10-5.00 | Ultra-rapid, high-throughput |

| RRLC-MS/MS | Rapid resolution LC with triple quadrupole MS | QuEChERS | 5-10 min/sample | 0.001-0.005 | Fast chromatography with high sensitivity |

This compound-Specific Methodologies